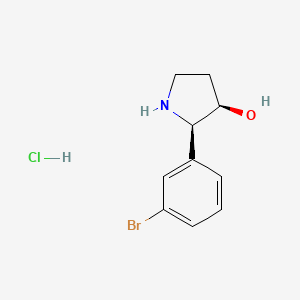

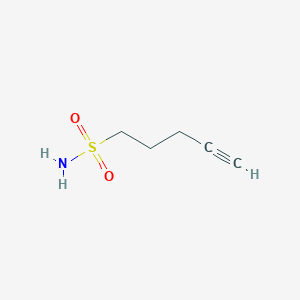

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride, also known as Br-PIP, is a synthetic compound used in scientific research. It is a chiral molecule with two stereoisomers, (2R,3R) and (2S,3S). Br-PIP has been found to have potential therapeutic applications due to its ability to modulate neurotransmitter systems in the brain.

Applications De Recherche Scientifique

Synthesis in Carbapenem Production

A study by Hashihayata et al. (2002) demonstrates the use of a related compound, a (2R,4S)-trans-disubstituted pyrrolidine ring system, in synthesizing a novel ultrabroad-spectrum carbapenem. This process involves the iodine-mediated oxidative cyclization of a related acetamide as a key step (Hashihayata et al., 2002).

Development of 1′-aza-C-nucleosides

Filichev and Pedersen (2001) reported the synthesis of pyrimidine 1′-aza-C-nucleosides by fusing related compounds with 5-bromouracil and other bromopyrimidines. This process is significant in developing nucleoside analogs, potentially useful in medicinal chemistry (Filichev & Pedersen, 2001).

Synthesis of Antibiotic Anisomycin

Kaden, Brockmann, and Reissig (2005) explored the synthesis of both enantiomers of the antibiotic anisomycin using related pyrrolidin-3-ones. The process showcased a flexible approach to hydroxylated pyrrolidines, vital for the production of this antibiotic (Kaden et al., 2005).

In Organometallic Chemistry

Singh et al. (2003) studied the creation of hybrid ligands incorporating a pyrrolidine ring for forming complexes with palladium(II) and mercury(II). This research highlights the compound's potential in creating novel organometallic complexes, which can have various industrial and research applications (Singh et al., 2003).

Hydrolysis of Aryltellurium Trichlorides

Misra et al. (2011) used 2-pyrrolidinones in the hydrolysis of aryltellurium trichlorides. This reaction is significant in understanding the reactivity of aryltellurium compounds and could have implications in synthetic organic chemistry (Misra et al., 2011).

Potential Antithrombin Activity

Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives related to (2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol and conducted molecular docking studies to explore their potential as thrombin inhibitors. This research indicates the compound's relevance in developing new pharmaceuticals (Ayan et al., 2013).

Application in Intercalating Nucleic Acids

Filichev and Pedersen (2003) synthesized N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, related to the compound , for use in intercalating nucleic acids. This has potential applications in gene therapy and biotechnology (Filichev & Pedersen, 2003).

Propriétés

IUPAC Name |

(2R,3R)-2-(3-bromophenyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10;/h1-3,6,9-10,12-13H,4-5H2;1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAVUWAPRHOKQT-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)

![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)

![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)